molecular formula C25H22N2O4 B11110265 N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B11110265
M. Wt: 414.5 g/mol
InChI Key: QKDUURIFWDOEKL-CVKSISIWSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases formed by the reaction of hydrazides with aldehydes or ketones

Preparation Methods

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE typically involves the condensation reaction between anthracene-9-carbaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups or the anthracene ring.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Scientific Research Applications

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE involves its ability to form stable complexes with metal ions. This interaction can inhibit enzyme activity by binding to the active site of the enzyme or by altering the enzyme’s conformation. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-3,4,5-TRIMETHOXYBENZOHYDRAZIDE can be compared to other Schiff base hydrazones, such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and applications .

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H22N2O4/c1-29-22-13-18(14-23(30-2)24(22)31-3)25(28)27-26-15-21-19-10-6-4-8-16(19)12-17-9-5-7-11-20(17)21/h4-15H,1-3H3,(H,27,28)/b26-15+

InChI Key

QKDUURIFWDOEKL-CVKSISIWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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